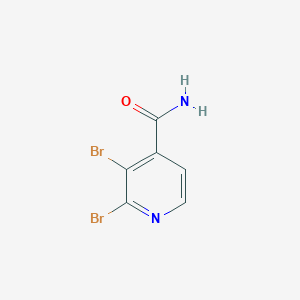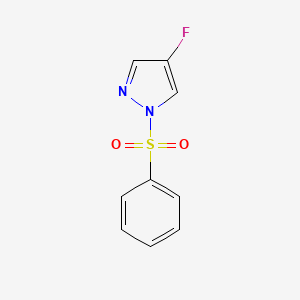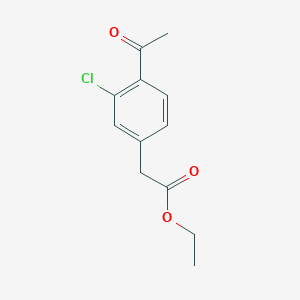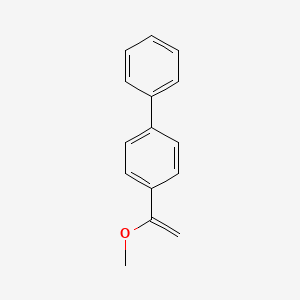
Ethyl 4-isopropylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isopropylpicolinate is an organic compound with the molecular formula C11H15NO2. It belongs to the class of esters, which are commonly used in various chemical and industrial applications. This compound is known for its unique structure, which includes an ethyl ester group attached to a picolinic acid derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-isopropylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-isopropylpicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-isopropylpicolinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-isopropylpicolinic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 4-isopropylpicolinic acid and ethanol.
Reduction: 4-isopropylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-isopropylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-isopropylpicolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-isopropylpicolinate can be compared with other esters of picolinic acid, such as:
- Ethyl picolinate
- Mthis compound
- Isopropyl picolinate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other esters may not be suitable.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 4-propan-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-9(8(2)3)5-6-12-10/h5-8H,4H2,1-3H3 |
Clave InChI |
LTXTVARMBZGFHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CC(=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)

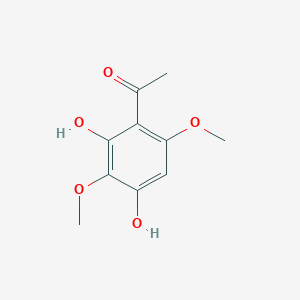
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
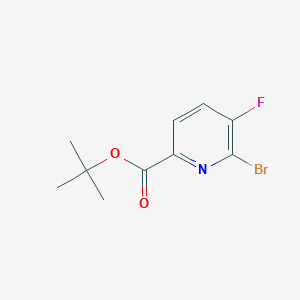
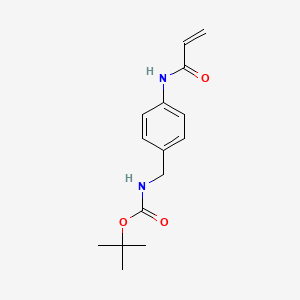
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
